

# Application Note: Analytical Methods for the Characterization of 6-Bromonicotinic Acid

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## Compound of Interest

Compound Name: 6-Bromonicotinic acid

Cat. No.: B027431

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**6-Bromonicotinic acid** is a substituted pyridine carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust analytical methods are essential for its comprehensive characterization, including identity confirmation, purity assessment, and impurity profiling. This document provides detailed protocols for the characterization of **6-Bromonicotinic acid** using various analytical techniques.

## Physicochemical Properties of 6-Bromonicotinic Acid

A summary of the key physicochemical properties of **6-Bromonicotinic acid** is presented in the table below.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	[1][2][3][4]
Molecular Weight	202.01 g/mol	[1][5][6]
CAS Number	6311-35-9	[1][6][7][8]
Appearance	White to off-white crystalline powder or plates	[3][5]
Melting Point	179-188 °C	[5][6]
Purity (Typical)	≥96%	[1][3][6]

## Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of **6-Bromonicotinic acid**. The following sections detail the experimental protocols for the most common and effective analytical methods.

### High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of **6-Bromonicotinic acid** and quantifying its content (assay). A reversed-phase HPLC method with UV detection is widely applicable for nicotinic acid and its derivatives.[9][10]

#### Experimental Protocol: HPLC-UV

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase:
  - A: 0.1% Phosphoric acid in Water.
  - B: Acetonitrile.

- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: 95% B
  - 18-20 min: 95% to 5% B
  - 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm and 265 nm.[\[11\]](#)
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Sample Preparation: Accurately weigh and dissolve the **6-Bromonicotinic acid** sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like **6-Bromonicotinic acid**, derivatization is often required to increase volatility.[\[9\]](#)[\[12\]](#)

Experimental Protocol: GC-MS (with Derivatization)

- Derivatization Step:
  - To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

- Add 100  $\mu$ L of a suitable solvent like pyridine or acetonitrile.
- Heat the mixture at 70  $^{\circ}$ C for 30 minutes to form the trimethylsilyl (TMS) ester.
- Instrumentation: A GC system coupled to a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 100  $^{\circ}$ C, hold for 2 minutes.
  - Ramp: 10  $^{\circ}$ C/min to 280  $^{\circ}$ C.
  - Hold at 280  $^{\circ}$ C for 10 minutes.
- Injector Temperature: 250  $^{\circ}$ C.
- Injection Mode: Split (e.g., 20:1 ratio).
- MS Transfer Line Temperature: 280  $^{\circ}$ C.
- Ion Source Temperature: 230  $^{\circ}$ C.
- Mass Range: m/z 40-550.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of **6-Bromonicotinic acid**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the molecular structure.

Experimental Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.

## Quantitative Data Summary: NMR

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
$^1\text{H}$	9.03	singlet	-	H-2 (proton adjacent to N)	[5][7]
$^1\text{H}$	8.08	doublet	8.0	H-4	[5][7]
$^1\text{H}$	7.64	doublet	8.0	H-5	[5][7]
$^{13}\text{C}$	Predicted values	-	-	Assignments would include 6 carbons: 4 aromatic CH, 1 aromatic C-Br, and 1 carboxylic acid C=O.	

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Sample Preparation: Place a small amount of the solid **6-Bromonicotinic acid** powder directly onto the ATR crystal.
- Acquisition: Record the spectrum typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis.

#### Quantitative Data Summary: FTIR

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
1680-1710	C=O stretch	Carboxylic acid (dimer)
~1600, ~1475	C=C and C=N stretches	Pyridine ring
1210-1320	C-O stretch	Carboxylic acid
~900 (broad)	O-H bend (out-of-plane)	Carboxylic acid (dimer)
Below 800	C-Br stretch	Bromo-substituted ring

## Visualizations

### Experimental Workflow Diagram

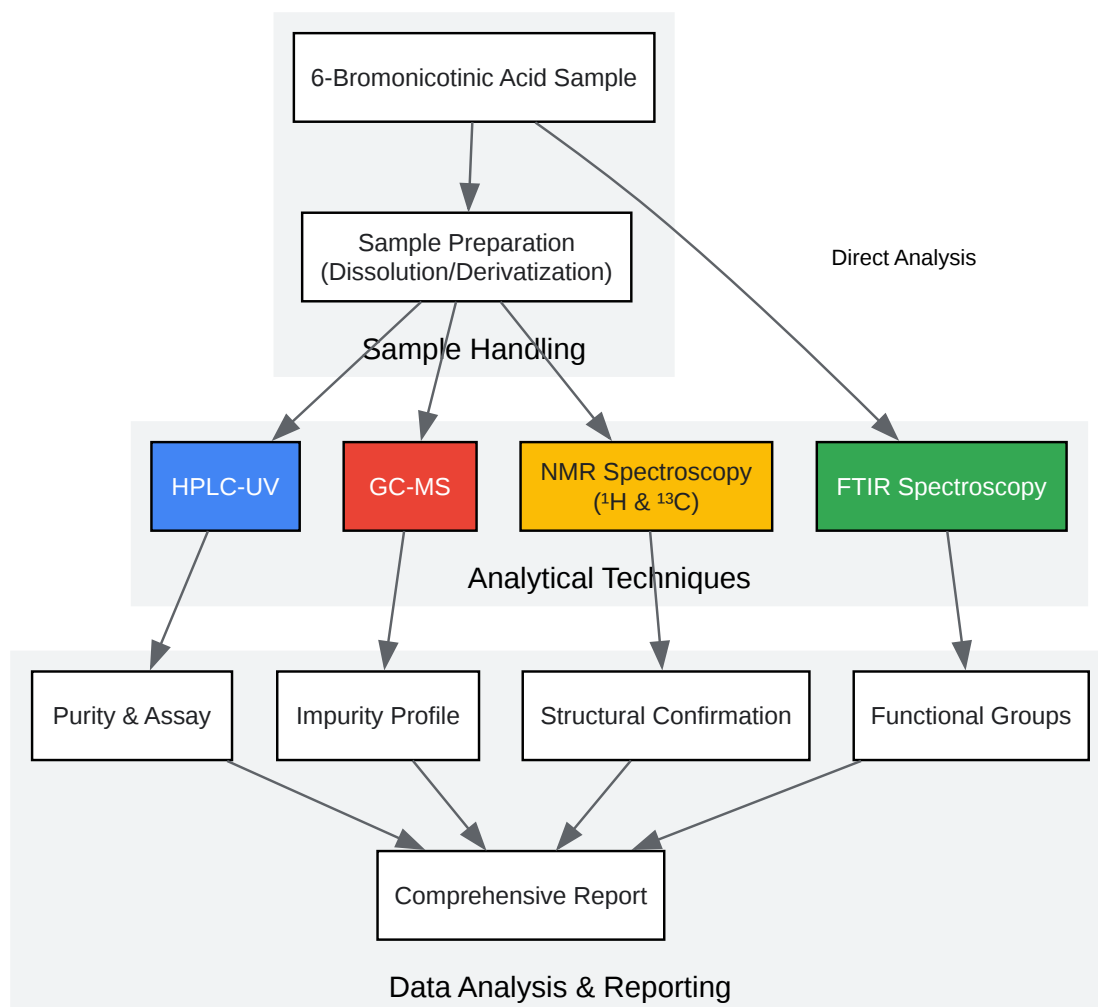


Diagram 1: General Experimental Workflow for Characterization of 6-Bromonicotinic Acid

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Caption: Diagram 1: General Experimental Workflow for Characterization of **6-Bromonicotinic Acid**.

## Logical Relationships of Analytical Methods

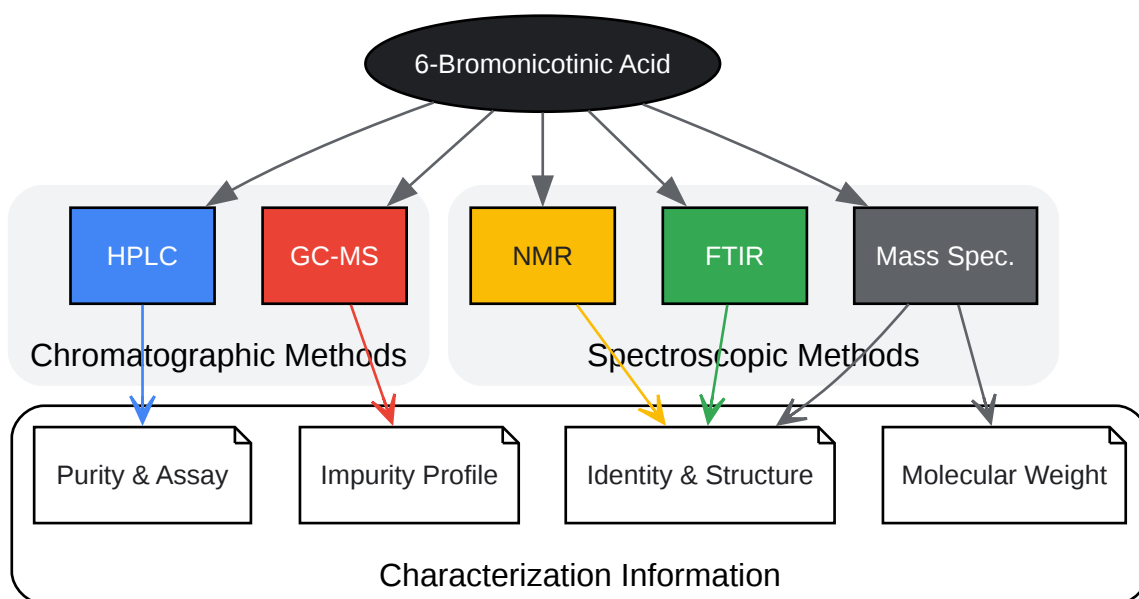


Diagram 2: Relationship of Analytical Techniques to Characterization Data

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Caption: Diagram 2: Relationship of Analytical Techniques to Characterization Data.

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